molecular formula C24H21F2N7O B15152058 N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide

Cat. No.: B15152058
M. Wt: 461.5 g/mol
InChI Key: PPJXXIQWSTYAOV-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and phenylalaninamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 4,6-dichloro-1,3,5-triazine is reacted with 4-fluoroaniline to form 4,6-bis(4-fluorophenylamino)-1,3,5-triazine. This intermediate is then coupled with N-phenylalaninamide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it could modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H21F2N7O

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4,6-bis(4-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide

InChI

InChI=1S/C24H21F2N7O/c1-15(21(34)28-18-5-3-2-4-6-18)27-22-31-23(29-19-11-7-16(25)8-12-19)33-24(32-22)30-20-13-9-17(26)10-14-20/h2-15H,1H3,(H,28,34)(H3,27,29,30,31,32,33)

InChI Key

PPJXXIQWSTYAOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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